

# ZEN-2759 selectivity profile across BET family

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: ZEN-2759

CAS No.: 1616400-50-0

Cat. No.: S547739

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## Selectivity Profile of ZEN-2759

**ZEN-2759** is characterized as a potent inhibitor of the BET protein **BRD4**. The table below summarizes its published half-maximal inhibitory concentration ( $IC_{50}$ ) values, which indicate its potency against different domains of BRD4 [1] [2].

Target Protein	Target Domain	Reported $IC_{50}$ ( $\mu M$ )
BRD4	BD1 (Bromodomain 1)	0.23 $\mu M$
BRD4	BD2 (Bromodomain 2)	0.08 $\mu M$
BRD4	BD1BD2 (Tandem Domains)	0.28 $\mu M$

This data shows that **ZEN-2759** inhibits both bromodomains of BRD4, with a slightly higher potency for the **second bromodomain (BD2)** [2].

## Comparison with Broader BET Inhibitor Classes

To contextualize **ZEN-2759**'s profile, it's helpful to understand the different classes of BET inhibitors. While your search results do not provide head-to-head experimental data for specific drugs, they do describe

general categories and their characteristics [3].

The following table compares these major classes of BET inhibitors.

Inhibitor Type	Selectivity Profile	Reported Advantages / Rationale	Reported Challenges / Toxicity
<p>  <b>Pan-BET Inhibitors</b> (e.g., JQ1, I-BET, ABBV-075)   Target both BD1 and BD2 domains of all BET proteins (BRD2, BRD3, BRD4, BRDT) with similar affinity [3] [4].   Broad antiproliferative activity; proven efficacy in preclinical models [3] [4].   Dose-limiting toxicities (e.g., thrombocytopenia, gastrointestinal issues) may prevent dose escalation for robust efficacy [3] [4].</p> <p>   <b>BD-Selective Inhibitors</b> (e.g., ABBV-744)   Highly selective for the second bromodomain (BD2) of BET family proteins [4].   Improved therapeutic index in preclinical AML models; robust antitumor activity with reduced toxicity compared to pan-inhibitors [4].   Aims to overcome off-target toxicity associated with pan-inhibition, but profile is still being fully characterized [3] [4].</p> <p>   <b>Non-Bromodomain Inhibitors</b> (e.g., (TAT)-PiET-(PROTAC))   Target other protein domains, such as the Extra-Terminal (ET) domain [3].   May offer better control over gene expression and reduce unforeseen side effects by targeting a different stage of transcription [3].   Emerging field; long-term applications and advantages are still under investigation [3].  </p>			

Based on its profile, **ZEN-2759** fits into the category of a **pan-BET inhibitor** that targets both bromodomains. The development of BD2-selective inhibitors like ABBV-744 suggests that achieving domain selectivity is a active strategy to improve the therapeutic window of BET inhibitors [4].

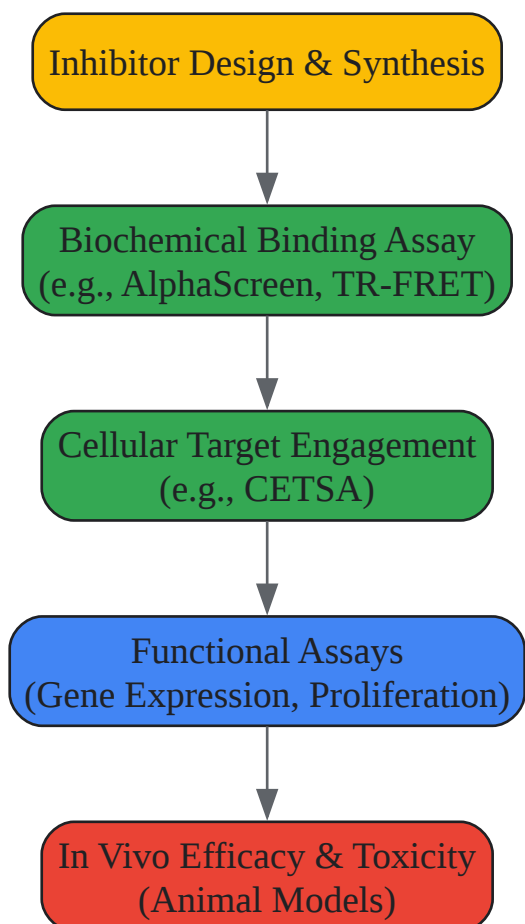
## Experimental Context

For researchers, understanding the experimental basis of this data is crucial.

- **Key Experiment Cited for ZEN-2759:** The primary source for **ZEN-2759** is a 2018 medicinal chemistry paper titled "Design and Characterization of Novel Covalent Bromodomain and Extra-Terminal Domain [BET] Inhibitors Targeting a Methionine" [1]. The IC<sub>50</sub> values were likely determined using **biochemical binding assays** (e.g., AlphaScreen, TR-FRET) that measure the compound's ability to disrupt the interaction between the BRD4 bromodomains and acetylated histone peptides.

- **General BET Inhibitor Workflow:** The research into different BET inhibitor classes involves a standard workflow, from compound design and binding assays to functional and phenotypic tests.

The diagram below outlines the key experimental stages for characterizing BET inhibitors.



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## References

1. - ZEN Supplier | CAS 1616400-50-0 | AOBIOUS 2759 [[aobious.com](http://aobious.com)]
2. ZEN 2759 | MedChemExpress (MCE) Life Science Reagents [[medchemexpress.com](http://medchemexpress.com)]

3. A Minireview on BET Inhibitors: Beyond Bromodomain ... [pmc.ncbi.nlm.nih.gov]

4. Inhibition of the Second Bromodomain of Selective ... BET Family [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [ZEN-2759 selectivity profile across BET family]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547739#zen-2759-selectivity-profile-across-bet-family>]

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**Address:** Ontario, CA 91761, United States

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